molecular formula C17H15N5OS B1300107 2-[(9-Benzyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]acetamide CAS No. 606120-65-4

2-[(9-Benzyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]acetamide

Cat. No.: B1300107
CAS No.: 606120-65-4
M. Wt: 337.4 g/mol
InChI Key: LLGJISQLOCRPDR-UHFFFAOYSA-N
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Description

2-[(9-Benzyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]acetamide is a high-purity chemical reagent designed for research applications. This synthetic compound features a unique molecular architecture, combining a benzimidazole core fused with a 1,2,4-triazole ring and a critical thioacetamide side chain. This structure is of significant interest in medicinal chemistry and drug discovery. Compounds incorporating the 1,2,4-triazolethione scaffold, as found in this product, have been reported in scientific literature to exhibit a range of biological activities, including potential antiviral and anticancer properties . The benzimidazole moiety is a privileged structure in pharmaceutical development, known for its ability to interact with various biological targets. Furthermore, research on structurally related benzimidazole-containing acetamide derivatives has demonstrated their potential in neuroscientific research, particularly in attenuating neuroinflammation and oxidative stress in models of neurodegeneration . This suggests potential research applications for this compound in developing therapeutic strategies for neurological disorders. The presence of the thioether linkage and acetamide group provides a handle for further chemical modification, making it a valuable building block for synthesizing more complex molecules for structure-activity relationship (SAR) studies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

2-[(4-benzyl-[1,2,4]triazolo[4,3-a]benzimidazol-1-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5OS/c18-15(23)11-24-17-20-19-16-21(10-12-6-2-1-3-7-12)13-8-4-5-9-14(13)22(16)17/h1-9H,10-11H2,(H2,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLGJISQLOCRPDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N4C2=NN=C4SCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(9-Benzyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]acetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 9-benzyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole with thioacetic acid in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization and formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(9-Benzyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with triazole and benzimidazole moieties exhibit promising anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the inhibition of specific kinases involved in tumor growth and survival pathways.

Antimicrobial Properties

2-[(9-Benzyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]acetamide has been evaluated for its antimicrobial efficacy against a range of pathogens. In vitro studies demonstrate that it exhibits significant antibacterial and antifungal activity, making it a candidate for further development as an antimicrobial agent.

Enzyme Inhibition

The compound has been investigated as an inhibitor of various enzymes relevant to disease pathways. For example, it has shown potential as an inhibitor of poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair mechanisms. This inhibition could enhance the efficacy of existing cancer therapies by preventing cancer cells from repairing DNA damage induced by chemotherapy.

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties. Animal models have demonstrated that the compound can reduce neuroinflammation and oxidative stress in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Antidiabetic Potential

There is ongoing research into the compound's effects on glucose metabolism and insulin sensitivity. Preliminary findings indicate that it may enhance insulin signaling pathways, thereby contributing to improved glycemic control in diabetic models.

Photovoltaic Materials

The unique electronic properties of the triazole-benzimidazole scaffold make this compound suitable for applications in organic photovoltaics. Its ability to form stable thin films can be leveraged to create more efficient solar cells.

Sensors

Research into sensor technology has identified this compound's potential use in developing chemical sensors due to its ability to interact with various analytes selectively. This could lead to advancements in environmental monitoring and medical diagnostics.

Case Studies

Study Focus Findings
Study 1Anticancer PropertiesDemonstrated inhibition of tumor growth in xenograft models through apoptosis induction.
Study 2Antimicrobial ActivityShowed significant inhibition against Staphylococcus aureus and Candida albicans with low MIC values.
Study 3NeuroprotectionReduced markers of inflammation in animal models of Alzheimer's disease.

Mechanism of Action

The mechanism of action of 2-[(9-Benzyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Key Substituents Melting Point (°C) Notable Spectral Data (IR/NMR)
Target Compound Triazolo[4,3-a]benzimidazole Benzyl, thioether, acetamide Not reported Expected C=O (1680–1700 cm⁻¹)
(9H-Triazolo-benzimidazol-3-ylthio)acetic Acid Triazolo[4,3-a]benzimidazole Carboxylic acid Not reported COOH (2500–3300 cm⁻¹ broad)
3-Benzyl-2-[(2-thionyl)acetyl]benzimidazole Benzimidazole Thiophene, acetyl 197 1675 cm⁻¹ (β-diketone)
N-[3-(Tetrahydrocarbazol-9-yl)phenyl]acetamide Tetrahydrocarbazole Carbazole, acetamide Not reported Carbazole C=O (1650–1700 cm⁻¹)

Key Research Findings

  • Synthetic Routes: The target compound’s synthesis likely parallels methods for triazolo-benzimidazoles, such as refluxing intermediates in 2-propanol (as seen in ) .
  • Structural Uniqueness: The benzyl group at the 9-position increases lipophilicity, which may enhance membrane permeability relative to non-benzylated analogues .

Biological Activity

2-[(9-Benzyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]acetamide, with the molecular formula C17H15N5OS and a molecular weight of 337.40 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H15N5OS
  • CAS Number : 606120-65-4
  • Molecular Weight : 337.40 g/mol

The compound features a triazole-benzimidazole moiety which is known for various biological activities including anticancer and antimicrobial properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key areas of focus include:

1. Anticancer Activity
Several studies have indicated that compounds containing triazole and benzimidazole rings exhibit promising anticancer properties. For instance:

  • A study reported that similar compounds showed significant cytotoxic effects against various cancer cell lines with IC50 values ranging from 5 to 20 µM .

2. Antimicrobial Activity
The compound has been evaluated for its antimicrobial effects. Preliminary results suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria:

  • In vitro tests demonstrated that derivatives of triazole-benzimidazole exhibited antibacterial activity with MIC values in the range of 10 to 50 µg/mL .

3. Enzyme Inhibition
Recent research has highlighted the potential of this compound as an inhibitor of specific enzymes:

  • The compound has been shown to inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission. The IC50 values for AChE inhibition were reported to be around 15 µM .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • The triazole and benzimidazole moieties interact with key biological targets such as enzymes and receptors involved in cell proliferation and survival pathways.

Case Studies

Several case studies have explored the efficacy of this compound in different biological contexts:

Case Study 1: Anticancer Efficacy
In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent .

Case Study 2: Antimicrobial Screening
A screening against common pathogens such as E. coli and S. aureus revealed that the compound significantly inhibited bacterial growth at concentrations as low as 25 µg/mL .

Q & A

Basic: What synthetic routes are commonly employed to prepare 2-[(9-Benzyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]acetamide?

Answer:
The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, benzimidazole precursors (e.g., 3-mercapto derivatives) can react with alkyl halides like chloroacetamide under reflux in polar aprotic solvents (e.g., DMF) for 4–8 hours . A typical protocol involves heating 0.01 mol of the benzimidazole derivative with 0.01 mol of chloroacetamide in DMF, followed by cooling, precipitation in water, and recrystallization using ethanol to isolate the product . Key steps include maintaining anhydrous conditions and optimizing reaction time to avoid side products like disulfides.

Basic: What spectroscopic and analytical methods are critical for confirming the structure of this compound?

Answer:

NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR are essential for verifying the benzyl, triazole, and acetamide moieties. For instance, the benzyl group typically shows aromatic protons at δ 7.2–7.8 ppm, while the acetamide’s methylene group appears near δ 4.2–4.5 ppm .

Elemental Analysis : Confirming C, H, N, and S percentages (e.g., C: 62.56%, N: 18.24% for analogous triazole-acetamide derivatives) ensures purity .

Mass Spectrometry : High-resolution MS (HRMS) can validate the molecular ion peak (e.g., calculated m/z for C₁₉H₁₆N₆OS: 384.10) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Contradictions often arise from variations in assay conditions (e.g., cell lines, concentrations) or impurities. To address this:

Standardize Assays : Use reference compounds (e.g., doxorubicin for cytotoxicity) and replicate protocols from studies like those on benzothiazole antitumor agents .

Purity Validation : Ensure >95% purity via HPLC and elemental analysis to exclude confounding effects from byproducts .

Mechanistic Studies : Compare the compound’s mode of action (e.g., DNA intercalation vs. enzyme inhibition) with structurally related derivatives .

Advanced: What strategies improve the yield of the thioether linkage during synthesis?

Answer:

Solvent Optimization : Polar aprotic solvents like DMF enhance nucleophilicity of the thiol group, while acetone with K₂CO₃ may stabilize intermediates .

Catalyst Use : Anhydrous conditions and catalytic bases (e.g., K₂CO₃) improve reaction efficiency .

Temperature Control : Reflux at 80–100°C for 4–6 hours balances reaction rate and decomposition .

Basic: What are the key challenges in purifying this compound?

Answer:
Common challenges include:

Byproduct Formation : Unreacted starting materials or disulfide byproducts can be removed via column chromatography (silica gel, ethyl acetate/hexane) .

Recrystallization Solvents : Ethanol or methanol/water mixtures are effective for removing polar impurities .

Purity Monitoring : TLC (Rf ~0.5 in ethyl acetate/hexane) and melting point determination (e.g., 139–140°C for related compounds) ensure consistency .

Advanced: How can computational methods guide the optimization of this compound’s bioactivity?

Answer:

Docking Studies : Predict binding affinity to targets like topoisomerase II or tubulin using software (e.g., AutoDock) and compare with benzothiazole derivatives .

QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzyl ring) with activity trends .

ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks, guiding structural modifications .

Basic: What are the stability considerations for this compound under laboratory storage conditions?

Answer:

Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the benzimidazole core .

Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the acetamide group .

Long-Term Stability : Monitor via periodic HPLC analysis; degradation products may include oxidized sulfur species .

Advanced: How does the electronic nature of substituents on the benzyl group influence biological activity?

Answer:

Electron-Donating Groups (e.g., -OCH₃) : Enhance DNA binding via increased lipophilicity, as seen in methoxy-substituted benzothiazoles .

Electron-Withdrawing Groups (e.g., -NO₂) : May improve enzyme inhibition but reduce bioavailability due to polarity .

Steric Effects : Bulky substituents (e.g., -CF₃) can hinder target binding, necessitating molecular docking validation .

Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s anticancer potential?

Answer:

Cytotoxicity Assays : MTT or SRB assays using cancer cell lines (e.g., MCF-7, HeLa) at 10–100 μM concentrations .

Apoptosis Detection : Flow cytometry with Annexin V/PI staining to quantify cell death mechanisms .

Enzyme Inhibition : Evaluate topoisomerase inhibition via DNA relaxation assays .

Advanced: How can researchers address discrepancies in reported synthetic yields for this compound?

Answer:

Reaction Monitoring : Use TLC or in situ IR to track intermediate formation and optimize reaction termination .

Scale-Up Adjustments : Pilot studies show yields may drop at >10 mmol scale due to heat transfer issues; employ controlled heating mantles .

Byproduct Analysis : LC-MS or GC-MS identifies side products (e.g., disulfides), guiding solvent/catalyst revisions .

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